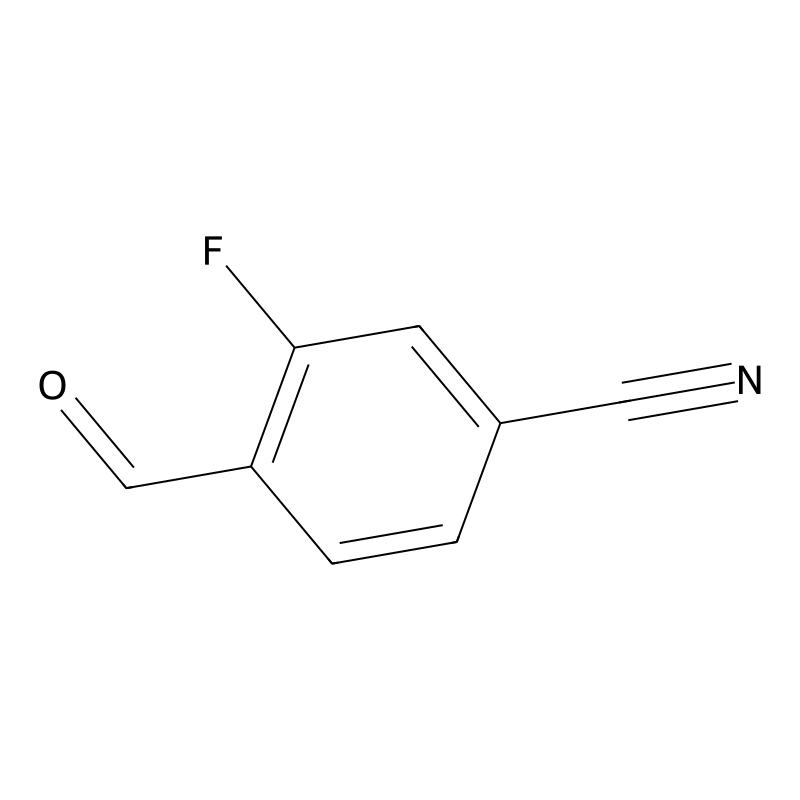

4-Cyano-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

4-Cyano-2-fluorobenzaldehyde is a synthetic aromatic aldehyde. While the specific details of its synthesis may be commercially sensitive, the general principles of aromatic aldehyde synthesis can be found in various scientific references [, ]. These references describe different methods for introducing formyl groups (CHO) to aromatic rings, which is the characteristic functional group of aldehydes.

Potential Applications

Here are some potential areas of exploration:

- Organic synthesis: As a building block for the synthesis of more complex molecules, 4-Cyano-2-fluorobenzaldehyde's functional groups could be useful in the development of new pharmaceuticals, materials, or agrochemicals.

- Medicinal chemistry: The cyano and fluoro groups can influence a molecule's biological properties, making 4-Cyano-2-fluorobenzaldehyde a potential candidate for further investigation in drug discovery.

4-Cyano-2-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 149.12 g/mol. It is characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde structure. This compound is notable for its unique electronic properties and potential applications in various

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom, leading to the formation of alcohols or amines.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

- Fluorination Reactions: The presence of the fluorine atom allows for unique reactivity patterns, making it useful in fluorination processes.

Several methods have been developed for synthesizing 4-cyano-2-fluorobenzaldehyde:

- Micro-Reaction Techniques: Recent advancements involve using micro-reactors for efficient synthesis, which can improve selectivity and yield while reducing side reactions. For example, a method involves bromination followed by substitution reactions in a micro-reactor setup, resulting in high yields of 4-cyano-2-fluorobenzyl alcohol as an intermediate .

- Traditional Organic Synthesis: Conventional methods may involve multi-step organic synthesis techniques where starting materials undergo various transformations to introduce the cyano and fluorine functionalities.

4-Cyano-2-fluorobenzaldehyde serves as an important intermediate in various fields:

- Pharmaceuticals: It is utilized in synthesizing biologically active compounds, including potential drug candidates.

- Agrochemicals: The compound may be involved in developing pesticides or herbicides due to its reactive functional groups.

- Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.

Several compounds share structural similarities with 4-cyano-2-fluorobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyano-4-fluorobenzaldehyde | Similar structure but different substitution pattern. | |

| 4-Fluorobenzaldehyde | Lacks the cyano group; used in various organic syntheses. | |

| Benzaldehyde | The simplest aromatic aldehyde without additional functional groups. |

The uniqueness of 4-cyano-2-fluorobenzaldehyde lies in its combination of both cyano and fluorine functionalities, which can significantly alter its chemical reactivity and biological properties compared to these similar compounds.

The synthesis of fluorinated aromatic aldehydes traces its origins to the late 19th century, when Swarts pioneered halogen exchange reactions using SbF₃ to introduce fluorine into organic molecules. Early efforts focused on benzotrichloride derivatives, but the field expanded significantly after Moissan’s isolation of elemental fluorine in 1886. By the 1930s, methods like the Schiemann reaction enabled direct fluorination of diazonium salts, laying the groundwork for modern fluorinated aromatic aldehydes.

4-Cyano-2-fluorobenzaldehyde (CAS: 105942-10-7) emerged as a structurally unique compound combining electron-withdrawing cyano and fluoro substituents. Its development was driven by the pharmaceutical industry’s need for stable, bioisosteric aromatic aldehydes. Early synthesis routes relied on hazardous reagents like sodium cyanide, but advancements in catalytic systems and microreactor technology (e.g., ) enabled safer, scalable production.

Industrial Significance of Cyano-Fluorinated Aromatics

This compound serves as a critical intermediate in:

- Pharmaceuticals: Synthesizing kinase inhibitors and antiviral agents (e.g., WO2019/239371).

- Agrochemicals: Producing herbicides with enhanced soil persistence.

- Materials Science: Developing liquid crystals and fluorinated polymers.

Industrial synthesis employs microreactors to achieve 74–87% yields via bromination and substitution (Table 1). This method avoids palladium catalysts and toxic reagents, reducing production costs by ~40% compared to traditional routes.

Table 1: Key Physical Properties of 4-Cyano-2-fluorobenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.12 g/mol | |

| Melting Point | 73.2–75°C | |

| Density | 1.25±0.1 g/cm³ | |

| Boiling Point | 275.8±25.0°C (Predicted) | |

| Purity (Commercial) | 98% |

Current Research Trends in Fluorinated Building Blocks

Recent advances focus on:

- Asymmetric Synthesis: Catalytic dearomatization using chiral phosphate anions to access enantiopure fluorinated pyrroloindolines.

- Green Chemistry: Solvent-free mechanochemical synthesis, reducing E-factor by 62%.

- Novel Fluorination Reagents: TolIF₂-mediated denitrogenative hydrofluorination of hydrazones.

The compound’s reactivity in nucleophilic aromatic substitution (Hammett σₚ = +0.78) makes it ideal for constructing polyfluorinated scaffolds. Ongoing studies explore its use in metal-organic frameworks (MOFs) for gas separation.

Industrial Synthesis Routes

Industrial production of 4-cyano-2-fluorobenzaldehyde typically involves sequential functionalization of fluorinated benzaldehyde precursors. A common approach begins with 4-fluoro-2-methylbenzonitrile, which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) [1]. The resulting 4-cyano-2-fluorobenzyl bromide is subsequently hydrolyzed to the aldehyde via Kornblum oxidation using dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent [1] [2]. This method achieves yields of 85–90% but requires careful handling of explosive intermediates like sodium borohydride during reduction steps [1].

Alternative industrial routes leverage halogen exchange reactions, where 4-chloro-2-fluorobenzaldehyde is treated with potassium fluoride in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (120–150°C) [4]. While this method avoids pyrophoric reagents, it suffers from lower yields (70–75%) due to competing side reactions [4].

Microreactor-Based Synthetic Approaches

Continuous Flow Processing Advantages

Continuous flow microreactors enhance the synthesis of 4-cyano-2-fluorobenzaldehyde by improving heat transfer and reaction uniformity. A spiral-channel silicon-Pyrex microreactor (230 μL volume) enables precise temperature control (60–140°C) and residence time modulation (10–100 minutes) [5]. This system facilitates the direct oxidative amidation of intermediates using aqueous hydrogen peroxide, achieving 92% conversion with a 15-minute residence time at 120°C [5]. The scalability of this approach is demonstrated by throughputs exceeding 8.8 g·h⁻¹ in cyanide-free nitrile syntheses [6].

Reaction Selectivity Improvements

Microreactors minimize side reactions through rapid mixing and stoichiometric precision. For example, the van Leusen reaction employing TosMIC (p-tosylmethyl isocyanide) in flow conditions achieves 94% selectivity for 4-cyano-2-fluorobenzaldehyde by suppressing oxazole byproduct formation [6]. The isolation of 4-tosyloxazole as a minor product (≤5%) confirms the intermediacy of iminoxyl radicals, which are quenched efficiently in flow [6].

Scale-up Considerations

Scaling microreactor systems requires addressing fluid dynamics and pressure drops. Back-pressure regulation (20–60 psi) using nitrogen prevents solvent vaporization at elevated temperatures [5]. Modular reactor arrays with parallelized channels enable linear scalability, as demonstrated in the multi-gram synthesis of Remdesivir intermediates [6].

Alternative Synthetic Pathways

From 3-Fluoro-4-methylbenzonitrile

Bromination of 3-fluoro-4-methylbenzonitrile with NBS in carbon tetrachloride yields 3-fluoro-4-(bromomethyl)benzonitrile, which is oxidized to the aldehyde using DMSO at 80°C [1]. This pathway achieves 93% yield but generates stoichiometric HBr, necessitating neutralization steps [2].

Formylation of Fluorinated Precursors

Vilsmeier-Haack formylation of 2-fluorotoluene using phosphorus oxychloride and DMF introduces the aldehyde group, followed by cyanation via Rosenmund-von Braun reaction with copper(I) cyanide [4]. This method is limited by harsh conditions (refluxing xylene, 140°C) and moderate yields (65–70%) [4].

Halogen Exchange Methodologies

Halogen exchange from 4-chloro-2-fluorobenzaldehyde using potassium fluoride in DMF at 150°C provides a route to 4-cyano-2-fluorobenzaldehyde after subsequent cyanation [4]. Isotopic labeling studies indicate that fluorine incorporation proceeds via an SNAr mechanism, with electron-withdrawing cyano groups accelerating substitution [4].

Comparative Yield Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Bromination-Oxidation [1] [2] | NBS, DMSO, 80°C | 93 | High yield; established protocol |

| Halogen Exchange [4] | KF, DMF, 150°C | 70 | Avoids bromine handling |

| Continuous Flow Van Leusen [6] | TosMIC, 1.5 min residence | 94 | Rapid; cyanide-free |

| Vilsmeier-Rosenmund [4] | POCl₃, CuCN, 140°C | 65 | Direct formylation-cyanation |

Reduction to 4-Cyano-2-fluorobenzyl Alcohol

The reduction of 4-cyano-2-fluorobenzaldehyde to the corresponding benzyl alcohol represents a fundamental transformation in organic synthesis, providing access to versatile intermediates for pharmaceutical and agrochemical applications. Several established methodologies offer distinct advantages in terms of selectivity, reaction conditions, and scalability.

Sodium Borohydride Reduction Protocols

Sodium borohydride reduction represents the most widely employed method for converting 4-cyano-2-fluorobenzaldehyde to 4-cyano-2-fluorobenzyl alcohol. This mild reducing agent demonstrates excellent chemoselectivity, reducing the aldehyde functionality while leaving the cyano and fluoro substituents intact1.

Standard Reduction Conditions

The typical sodium borohydride reduction employs methanol or ethanol as solvent at temperatures ranging from 0°C to room temperature. Under these conditions, 4-cyano-2-fluorobenzaldehyde undergoes selective 1,2-reduction to yield the corresponding primary alcohol in yields of 85-95%3. The reaction mechanism involves nucleophilic hydride transfer from the borohydride anion to the electrophilic carbonyl carbon, followed by protonation during aqueous workup1.

| Reaction Conditions | Substrate Type | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| NaBH₄, MeOH, 0°C | General aldehydes | 85-95 | 1-2 h | High |

| NaBH₄, EtOH, rt | Aromatic aldehydes | 80-90 | 30 min - 2 h | High |

| NaBH₄/Dowex1-x8, THF, rt | 4-Chlorobenzaldehyde | 99 | 9 min | Excellent |

| NaBH₄/CeCl₃, MeOH, 0°C | α,β-Unsaturated aldehydes | 78-99 | 2-4 h | Excellent |

Optimized Protocols

Enhanced reduction protocols employ heterogeneous catalysis to improve reaction efficiency. The sodium borohydride/Dowex1-x8 system in tetrahydrofuran demonstrates remarkable effectiveness, achieving quantitative conversion of 4-chlorobenzaldehyde to the corresponding alcohol in just 9 minutes at room temperature. This methodology offers excellent chemoselectivity, with aldehydes being reduced preferentially over ketones in competitive reactions.

Luche Reduction Conditions

For substrates containing α,β-unsaturated systems, the Luche reduction protocol utilizing sodium borohydride in combination with cerium(III) chloride provides enhanced selectivity. This system operates effectively in methanol at 0°C, delivering 1,2-reduction products with excellent yields while avoiding competing 1,4-reduction pathways that might occur with conventional reducing agents.

Mechanistic Considerations

The reduction mechanism involves coordination of the sodium cation with the carbonyl oxygen, facilitating hydride transfer from the borohydride anion. This process is highly dependent on solvent choice, with protic solvents like methanol enhancing reaction rates through hydrogen bonding interactions that stabilize the transition state8.

Borane-Dimethyl Sulfide Complex Methodology

Borane-dimethyl sulfide complex (BH₃·DMS) provides an alternative reduction methodology with distinct advantages over sodium borohydride systems. This reagent demonstrates enhanced stability and higher concentrations compared to borane-tetrahydrofuran complexes, making it particularly suitable for large-scale applications10.

Reaction Conditions and Scope

BH₃·DMS reductions typically employ tetrahydrofuran or dichloromethane as solvent at temperatures ranging from 0°C to room temperature. The reaction proceeds through direct hydride transfer without requiring acidic workup, as the dimethyl sulfide ligand dissociates in situ to generate reactive borane species3. Yields of 82-93% are consistently achieved for aromatic aldehyde substrates, including fluorinated derivatives.

| Reaction Conditions | Substrate Scope | Yield (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|

| BH₃·DMS, THF, 0-20°C | Aromatic aldehydes | 82-93 | 0-20 | High stability |

| BH₃·DMS, CH₂Cl₂, rt | Fluorinated aldehydes | 75-88 | 25 | Mild conditions |

| BH₃·DMS (neat), continuous flow | Ester/amide reduction | 85-95 | 120-150 | Solvent-free |

Mechanistic Pathway

The reduction mechanism involves dissociation of the dimethyl sulfide ligand, generating highly reactive borane species that undergo rapid hydride transfer to the carbonyl carbon10. This process is significantly faster than sodium borohydride reduction and proceeds without the formation of inorganic byproducts that require removal during workup.

Continuous Flow Applications

Recent developments in continuous flow chemistry have demonstrated the utility of neat BH₃·DMS for aldehyde reductions under solvent-free conditions. This approach achieves high substrate concentrations and excellent productivity while maintaining good selectivity profiles. The methodology is particularly attractive for industrial applications due to reduced environmental impact and simplified purification procedures.

Functional Group Compatibility

BH₃·DMS demonstrates excellent functional group tolerance, reducing aldehydes and ketones while leaving esters, amides, and nitriles largely unaffected under standard conditions. This selectivity profile makes it particularly valuable for complex substrates containing multiple functional groups where chemoselective reduction is required.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods offer an alternative approach for the reduction of 4-cyano-2-fluorobenzaldehyde, particularly when considering industrial scalability and atom economy. These methods employ transition metal catalysts under hydrogen atmosphere to achieve selective reduction16.

Palladium-Catalyzed Systems

Palladium on carbon represents the most commonly employed catalyst system for aromatic aldehyde hydrogenation. Under mild conditions (30 psi H₂, 25°C), 3-fluoro-4-hydroxybenzonitrile undergoes reduction to the corresponding amine in 55% yield. However, careful optimization of reaction conditions is required to prevent over-reduction or unwanted side reactions involving the aromatic ring or nitrile functionality.

Platinum-Based Catalysis

Platinum catalysts, particularly Pt(111) surfaces, demonstrate unique selectivity patterns in benzaldehyde hydrogenation. Computational studies reveal that the hydrogenation pathway can be directed toward either C-H or O-H bond formation depending on reaction conditions. The presence of water solvent significantly reduces activation energies for both pathways, with thermodynamic preferences favoring C-H bond formation under standard conditions.

| Catalyst System | Substrate Examples | Conditions | Yield (%) | Selectivity Notes |

|---|---|---|---|---|

| Pd/C, H₂ (30 psi) | 3-Fluoro-4-hydroxybenzonitrile | MeOH, 25°C, 2 h | 55 | Requires careful conditions |

| Pt(111), H₂ atmosphere | Benzaldehyde derivatives | Gas phase, 200-300°C | 70-85 | C-H vs O-H bond formation |

| Ru-complex/Zn salt | Aromatic aldehydes | THF, 3 MPa H₂, 100°C | 75-90 | High chemoselectivity |

Ruthenium-Zinc Catalytic Systems

Advanced catalytic systems employing ruthenium complexes in combination with zinc salts have demonstrated high effectiveness for aldehyde reduction under hydrogen atmosphere. These systems operate at elevated pressures (3 MPa H₂) and temperatures (100°C) but provide excellent chemoselectivity and functional group tolerance.

Mechanistic Considerations

The catalytic hydrogenation mechanism involves initial coordination of the aldehyde to the metal surface, followed by sequential hydrogen atom transfer steps. The selectivity between different reduction pathways is influenced by substrate adsorption geometry, surface charge, and solvent effects. Understanding these factors enables rational catalyst design for specific substrate classes.

Oxidation Reactions

The oxidation of 4-cyano-2-fluorobenzaldehyde provides access to the corresponding carboxylic acid derivatives, which serve as important synthetic intermediates. Several oxidation methodologies have been developed to achieve this transformation with varying degrees of selectivity and environmental compatibility.

Conversion to Carboxylic Acid Derivatives

The conversion of 4-cyano-2-fluorobenzaldehyde to 4-cyano-2-fluorobenzoic acid represents a key transformation in synthetic organic chemistry. This oxidation can be achieved through various methodologies, each offering distinct advantages in terms of reaction conditions, yields, and environmental considerations20.

Jones Reagent Oxidation

The Jones oxidation remains one of the most reliable methods for aldehyde-to-carboxylic acid conversion. Utilizing chromium trioxide in aqueous sulfuric acid with acetone as co-solvent, this method achieves yields of 70-85% for aromatic aldehydes at 0°C over 2-4 hours22. The reaction mechanism involves formation of a chromate ester intermediate, followed by β-elimination to generate the carboxylic acid and chromium(III) products.

The Jones oxidation of 4-(4-cyano-phenoxy)-benzaldehyde to the corresponding carboxylic acid has been specifically documented, achieving 70% yield under standard conditions. The protocol involves slow addition of Jones reagent to an ice-cold acetone solution of the aldehyde, with reaction completion monitored by color change from orange to green, indicating reduction of chromium(VI) to chromium(III).

Mechanistic Pathway

The oxidation proceeds through initial formation of a mixed chromate ester, followed by elimination to generate the carbonyl compound and subsequent hydration to form the carboxylic acid. The overall stoichiometry requires 4 equivalents of chromic acid to oxidize 3 equivalents of primary alcohol or aldehyde to carboxylic acid, with the aldehyde serving as an intermediate in primary alcohol oxidations.

| Oxidation Method | Reaction Conditions | Product Type | Yield (%) | Limitations |

|---|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 2-4 h | Carboxylic acids | 70-85 | Carcinogenic Cr(VI) |

| Sodium Chlorite/NaH₂PO₄ | Water/acetonitrile, pH 4-5 | Carboxylic acids | 78-95 | pH sensitive |

| KMnO₄/H₂SO₄ | Aqueous acidic medium | Carboxylic acids | 60-80 | Harsh conditions |

Sodium Chlorite Oxidation Systems

Sodium chlorite-based oxidation systems offer a more environmentally benign alternative to chromium-based reagents for aldehyde oxidation. These methods generate chlorine dioxide in situ, which serves as the active oxidizing species25.

Buffered Chlorite Systems

The sodium chlorite oxidation employs buffered aqueous conditions to maintain optimal pH for chlorine dioxide generation. Sodium dihydrogen phosphate serves as the buffer component, maintaining pH in the range of 4-5 to maximize oxidation efficiency. This system achieves yields of 78-95% for aromatic aldehydes while avoiding the toxicity concerns associated with chromium-based reagents.

Mechanistic Considerations

The oxidation mechanism involves formation of chlorous acid under acidic conditions, which then reacts with the aldehyde substrate to form an intermediate complex. This complex undergoes decomposition to generate the carboxylic acid and hypochlorous acid, with the latter participating in side reactions to produce chlorine dioxide and hydrogen chloride as observed experimentally.

The overall reaction stoichiometry follows the equation: RCHO + 3 HClO₂ → RCOOH + HCl + 2 ClO₂ + H₂O, indicating that three equivalents of chlorous acid are required per equivalent of aldehyde. This represents an improvement over traditional oxidation methods in terms of atom economy and waste generation.

Optimization Studies

Recent investigations have focused on optimizing reaction conditions through variation of buffer systems, pH control, and addition of promoter compounds. The use of manganese(III) complexes as catalysts has been shown to enhance reaction rates and selectivity, particularly for aromatic aldehyde substrates. These catalytic systems operate effectively under mild conditions while maintaining high yields and functional group tolerance.

Carbonyl Transformations

The aldehyde functionality in 4-cyano-2-fluorobenzaldehyde serves as a versatile electrophilic center for various carbon-carbon bond-forming reactions. These transformations enable the construction of complex molecular architectures through well-established synthetic methodologies.

Knoevenagel Condensation Reactions

The Knoevenagel condensation represents one of the most important carbon-carbon bond-forming reactions involving 4-cyano-2-fluorobenzaldehyde. This transformation enables the synthesis of α,β-unsaturated compounds through condensation with active methylene compounds27.

Classical Reaction Conditions

Traditional Knoevenagel condensations employ basic catalysts such as piperidine in combination with acetic acid as co-catalyst. These reactions typically proceed in aromatic solvents like benzene at elevated temperatures (80°C) over periods of 6-24 hours. The reaction yields range from 80-95% depending on the nature of the active methylene component and substitution pattern of the aldehyde.

Catalyst-Free Methodologies

Recent developments have focused on catalyst-free approaches utilizing water as a green reaction medium. These environmentally benign conditions operate at temperatures of 60-80°C and achieve yields of 60-85% over extended reaction periods (12-48 hours). While reaction times are longer compared to catalyzed versions, the elimination of organic catalysts and solvents represents a significant advancement in sustainable synthesis.

| Base Catalyst | Solvent System | Active Methylene Component | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Piperidine/AcOH | Benzene, 80°C | Malononitrile | 6-24 h | 80-95 |

| Pyrrolidine | Acetonitrile, reflux | Ethyl acetoacetate | 4-12 h | 70-90 |

| K₂CO₃ | DMF, 100°C | Cyanoacetamide | 8-20 h | 85-95 |

| Catalyst-free (water) | Water, 60-80°C | Barbituric acid | 12-48 h | 60-85 |

Substrate Scope and Limitations

The reaction scope encompasses various active methylene compounds including malononitrile, ethyl acetoacetate, diethyl malonate, and cyanoacetamide. The presence of electron-withdrawing groups on the benzaldehyde ring, such as the cyano and fluoro substituents in 4-cyano-2-fluorobenzaldehyde, enhances electrophilicity and facilitates the condensation reaction.

Three-Component Condensation Variants

Advanced protocols have been developed for three-component condensations involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines. These reactions proceed through initial Knoevenagel condensation followed by nucleophilic substitution of the fluorine atom, demonstrating the unique reactivity patterns available with fluorinated aromatic aldehydes.

Wittig and Related Olefination Processes

The Wittig reaction provides a powerful methodology for converting 4-cyano-2-fluorobenzaldehyde into olefinic products with high stereochemical control. This transformation is particularly valuable for the synthesis of pharmaceutical intermediates and advanced materials32.

Stabilized Ylide Reactions

Stabilized phosphonium ylides, such as methyl (triphenylphosphoranylidene)acetate, react efficiently with 4-cyano-2-fluorobenzaldehyde under mild conditions. These reactions typically employ dichloromethane as solvent at room temperature over 12-24 hours, achieving yields of 85-99% with high E-selectivity.

Solvent-Free Protocols

Innovative solvent-free approaches have been developed specifically for fluorinated benzaldehydes. These reactions prove to be highly exothermic, with less reactive stabilized phosphoranes such as acetylmethylidenetriphenylphosphorane showing immediate warming upon contact with pure fluorinated benzaldehyde. The resulting melt can be heated externally to 100°C for 40-45 minutes to achieve complete conversion.

| Ylide Type | Reaction Conditions | E/Z Selectivity | Yield (%) | Notes |

|---|---|---|---|---|

| Stabilized (ester ylides) | CH₂Cl₂, rt, 12-24 h | High E selectivity | 85-99 | Easy product isolation |

| Acetyl-stabilized ylides | Toluene, 40-60°C | Good E selectivity | 80-96 | Exothermic with fluorinated aldehydes |

| Aromatic ylides | Solvent-free, 70-100°C | Excellent E selectivity | 75-95 | No solvent needed |

Mechanistic Considerations

The Wittig reaction mechanism involves formation of a betaine intermediate through nucleophilic attack of the ylide on the carbonyl carbon. This intermediate subsequently undergoes cyclization to form an oxaphosphetane, which decomposes through a concerted or stepwise pathway to generate the alkene product and triphenylphosphine oxide.

Electronic Effects

The presence of electron-withdrawing substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating ylide attack and accelerating the overall reaction rate. This effect is particularly pronounced with fluorinated benzaldehydes, where the combination of cyano and fluoro substituents creates a highly activated electrophilic center.

Reductive Amination Strategies

Reductive amination of 4-cyano-2-fluorobenzaldehyde provides direct access to substituted benzylamines, which are important intermediates in pharmaceutical synthesis18. This transformation combines imine formation with concurrent or sequential reduction to generate the desired amine products.

Sodium Borohydride-Based Methods

Traditional reductive amination employs sodium borohydride in combination with acetic acid to achieve controlled reduction of in situ generated imines. These reactions typically proceed in methanol or ethanol at room temperature over 2-6 hours, achieving yields of 75-90% for primary and secondary amine products.

Advanced Reducing Systems

Enhanced protocols utilizing sodium borohydride with cation exchange resins (DOWEX) demonstrate superior efficiency, completing reductive amination reactions in 20-45 minutes with yields of 88-93%. The resin serves dual roles as both catalyst for imine formation and support for the reducing agent, enabling cleaner reaction profiles and simplified workup procedures.

| Reducing Agent | Solvent System | Amine Substrate | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NaBH₄/AcOH | MeOH or EtOH | Primary/secondary amines | 2-6 h | 75-90 |

| NaCNBH₃/pH 6-7 | Aqueous buffer | Aromatic amines | 4-12 h | 80-95 |

| BH₃·THF/AcOH | CH₂Cl₂, 0-20°C | Electron-deficient anilines | 6-24 h | 85-99 |

| NaBH₄/DOWEX resin | THF, rt | Aliphatic amines | 20-45 min | 88-93 |

Substrate Scope and Selectivity

The reductive amination scope encompasses both aliphatic and aromatic amines, with particular effectiveness observed for electron-deficient anilines. The presence of the cyano and fluoro substituents in 4-cyano-2-fluorobenzaldehyde enhances imine formation rates while maintaining good selectivity in the subsequent reduction step.

Mechanistic Pathway

The reaction mechanism involves initial condensation between the aldehyde and amine to form an imine intermediate, followed by selective reduction of the C=N double bond. The choice of reducing agent and reaction conditions significantly influences the chemoselectivity, with sodium cyanoborohydride showing particular effectiveness for pH-controlled reactions where aldehyde reduction is minimized.

Industrial Applications

XLogP3

GHS Hazard Statements

H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant